
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets the MDM-2 protein, which is responsible for regulating the activity of the tumor suppressor protein p53. The inhibition of MDM-2 by HDM-2 inhibitor leads to the activation of p53, which plays a crucial role in the prevention of cancer.
Wirkmechanismus
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor exerts its effects by binding to the hydrophobic cleft of MDM-2, which is responsible for binding to p53. This binding prevents the interaction between MDM-2 and p53, leading to the stabilization and activation of p53. The activation of p53 by this compound inhibitor results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In addition to its effects on p53, this compound inhibitor has been found to inhibit the growth and survival of cancer cells by targeting other signaling pathways. This compound inhibitor has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor in scientific research has several advantages. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, this compound inhibitor has been extensively studied for its mechanism of action and therapeutic potential, making it a well-characterized compound.
However, there are also limitations to the use of this compound inhibitor in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its bioavailability in vivo. In addition, this compound inhibitor has been found to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor. One potential area of research is the development of more potent and selective inhibitors of MDM-2. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. In addition, the combination of this compound inhibitor with other targeted therapies or immunotherapies is an area of active investigation. Finally, the use of this compound inhibitor in the treatment of other diseases, such as inflammatory diseases, is an area of potential future research.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential therapeutic applications in the treatment of cancer. The activation of p53 by this compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, this compound inhibitor has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-16-13(19)8(12(18)15-14(16)20)4-7-5-9(21-2)11(17)10(6-7)22-3/h4-6,17H,1-3H3,(H,15,18,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIZRWAJYONXPD-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)O)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3889429.png)
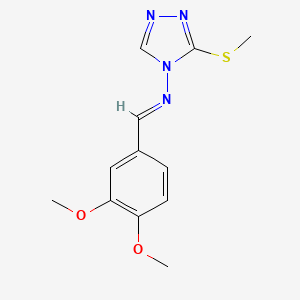
![4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine](/img/structure/B3889445.png)
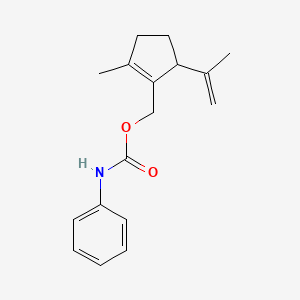

![ethyl 2-cyano-3-(4-{4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}phenyl)acrylate](/img/structure/B3889462.png)

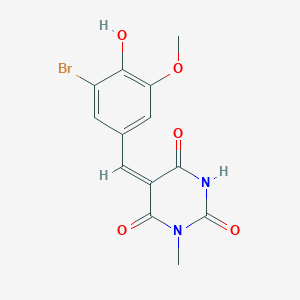

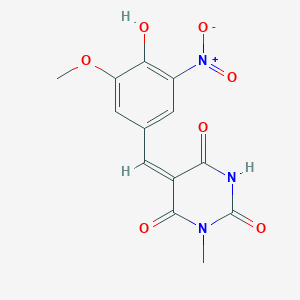
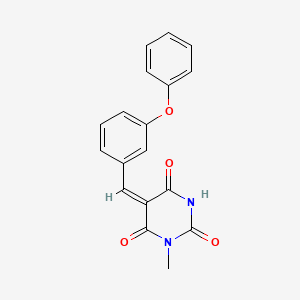

![1-tert-butyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889526.png)